4-ethenyl-1H-imidazole

説明

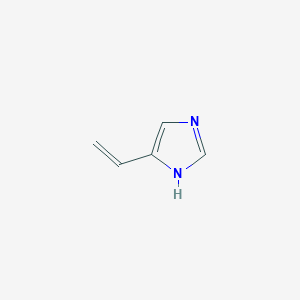

4-ethenyl-1H-imidazole is a compound with the molecular weight of 94.12 . It is also known by its IUPAC name, 4-vinyl-1H-imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The structure of imidazole was confirmed by 1H NMR and 13C NMR studies .Chemical Reactions Analysis

Recent research on the synthesis of imidazoles has highlighted methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring . These include transition metal-catalyzed reactions and reductive cyclization reactions .科学的研究の応用

Anticancer Drug Development Imidazole derivatives, such as those based on the 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole scaffold, have shown promise as anticancer agents. These compounds inhibit tubulin polymerization, a critical process in cell division, demonstrating potent anticancer activity both in vitro and in vivo. For example, one study identified a compound with IC50 values ranging from 0.4-3.8 nM against various cancer cell lines, highlighting its potential as a promising anticancer drug candidate (Romagnoli et al., 2016).

Corrosion Inhibition Imidazole derivatives also serve as effective corrosion inhibitors for metals. Research has demonstrated that certain imidazole derivatives can significantly enhance the resistance of mild steel in acidic environments, acting as mixed-type inhibitors. Their efficiency increases with concentration, reaching up to 96% and 91% for specific derivatives at certain concentrations. These findings are supported by both electrochemical methods and quantum chemical calculations, suggesting that imidazole derivatives form protective layers on metal surfaces, preventing corrosion (Ouakki et al., 2019).

Green Chemistry and Synthesis In the realm of green chemistry, imidazole derivatives facilitate the synthesis of complex molecules under environmentally friendly conditions. For instance, ionic liquids based on imidazole have been utilized as catalysts for the efficient synthesis of trisubstituted imidazoles using ultrasonic irradiation. This method offers advantages such as high yields, simplicity, and the avoidance of harmful catalysts, contributing to more sustainable chemical processes (Zang et al., 2010).

Molecularly Imprinted Sensors Another innovative application of imidazole derivatives is in the development of molecularly imprinted sensors. A novel ionic liquid functionalized with imidazole was synthesized for creating a polymerized ionic liquid hydrogel film on electrode surfaces. This approach has been successfully applied to the sensitive and selective detection of human epididymis protein 4 (HE4), a biomarker for certain types of cancer. The incorporation of gold nanoparticles and quantum dots into the imprinted film enhances the photo-electrochemical response, offering a promising direction for the development of highly specific and sensitive biosensors (Wang et al., 2017).

作用機序

Target of Action

5-Vinyl-1H-imidazole, also known as 4-ethenyl-1H-imidazole or 5-Ethenyl-1H-imidazole, is a type of imidazole compound . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They interact with a variety of targets, including enzymes like Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin . These targets play crucial roles in various biological processes.

Mode of Action

Generally, imidazoles can bind to their targets and induce changes in their function . The interaction between 5-Vinyl-1H-imidazole and its targets could lead to changes in the targets’ activity, thereby influencing the biological processes they are involved in.

Biochemical Pathways

Imidazoles are involved in a variety of biochemical pathways. They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . The exact biochemical pathways affected by 5-Vinyl-1H-imidazole would depend on its specific targets and their roles in these pathways.

Pharmacokinetics

The properties of imidazole compounds can be influenced by factors such as their structure and the presence of functional groups

Result of Action

The molecular and cellular effects of 5-Vinyl-1H-imidazole’s action would depend on its specific targets and the changes induced in these targets. For instance, if the compound inhibits an enzyme involved in a disease pathway, this could result in therapeutic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Vinyl-1H-imidazole. For example, factors such as pH and temperature can affect the compound’s stability and its interactions with targets . Additionally, the presence of other molecules can influence the compound’s action. For instance, the presence of certain ions or molecules could either enhance or inhibit the compound’s interaction with its targets .

Safety and Hazards

The safety information for 4-ethenyl-1H-imidazole includes several hazard statements such as H302, H312, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

将来の方向性

Imidazole derivatives have promising pharmacological effects particularly as anticancer, anti-microbial, and anti-inflammatory with a great potential for treating various human diseases . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics and biological role of imidazole . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .

特性

IUPAC Name |

5-ethenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-5-3-6-4-7-5/h2-4H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQZDNQHLGFBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-76-8 | |

| Details | Compound: 1H-Imidazole, 4-ethenyl-, homopolymer | |

| Record name | 1H-Imidazole, 4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501027781 | |

| Record name | 4-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25189-76-8, 3718-04-5 | |

| Record name | NSC114471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。